2-Methylallyl 2-methylbutyrate

Catalog No.
S13128655
CAS No.
83783-90-8
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylallyl 2-methylbutyrate

CAS Number

83783-90-8

Product Name

2-Methylallyl 2-methylbutyrate

IUPAC Name

2-methylprop-2-enyl 2-methylbutanoate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h8H,2,5-6H2,1,3-4H3

InChI Key

FSSVRXASHHVANB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC(=C)C

2-Methylallyl 2-methylbutyrate is an organic compound categorized as an ester. Its molecular formula is C₈H₁₄O₂, and it features a branched structure that contributes to its unique properties. The compound is characterized by its fruity aroma and is often utilized in flavoring and fragrance applications. It is derived from the reaction of 2-methylallyl alcohol with 2-methylbutyric acid, leading to its classification as a flavoring agent in various food products and perfumery.

The chemical behavior of 2-methylallyl 2-methylbutyrate involves several notable reactions:

  • Esterification: The formation of 2-methylallyl 2-methylbutyrate occurs through the esterification reaction between 2-methylallyl alcohol and 2-methylbutyric acid. This reaction typically requires an acid catalyst and results in the release of water.
  • Hydrolysis: In aqueous environments, this ester can undergo hydrolysis, reverting back to its constituent alcohol and acid when treated with water, particularly under acidic or basic conditions.
  • Radical Reactions: Studies indicate that 2-methylallyl radicals can react with molecular oxygen, forming peroxyl radicals at elevated temperatures, which can lead to further complex reactions involving combustion processes .

Research into the biological activity of 2-methylallyl 2-methylbutyrate is limited but suggests potential antioxidant properties. The compound may exhibit some degree of antimicrobial activity, although specific studies detailing these effects are sparse. Its pleasant aroma also indicates possible applications in aromatherapy and wellness products.

Several methods exist for synthesizing 2-methylallyl 2-methylbutyrate:

  • Direct Esterification: This method involves reacting 2-methylallyl alcohol with 2-methylbutyric acid in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions to facilitate the reaction.
    text
    CH3C(CH3)CH2COOH + CH2=C(CH3)CH2OH → CH3C(CH3)CH2COOCH=C(CH3)CH2 + H2O
  • Transesterification: This alternative approach utilizes an existing ester (such as methyl butyrate) and reacts it with 2-methylallyl alcohol in the presence of a base catalyst.

The primary applications of 2-methylallyl 2-methylbutyrate include:

  • Flavoring Agent: Widely used in food products for its fruity flavor profile.
  • Fragrance Component: Incorporated into perfumes and scented products for its pleasant aroma.
  • Aromatherapy: Potential use in essential oils due to its aromatic properties.

Interaction studies involving 2-methylallyl 2-methylbutyrate focus on its reactivity with other compounds, particularly under oxidative conditions. Research indicates that this compound can form various radical species when exposed to heat or light, which may influence its stability and efficacy in different applications .

Several compounds share structural similarities with 2-methylallyl 2-methylbutyrate, including:

Compound NameMolecular FormulaUnique Features
Methyl butyrateC₅H₁₀O₂Simple straight-chain ester with a less complex structure.
Ethyl acetateC₄H₈O₂Common solvent and flavoring agent; less fruity aroma.
Propyl acetateC₅H₁₂O₂Similar uses but with a different olfactory profile.

Uniqueness: What sets 2-methylallyl 2-methylbutyrate apart is its branched structure, contributing to a more complex aroma profile compared to simpler esters like methyl butyrate or ethyl acetate. This complexity makes it particularly valuable in flavor and fragrance formulations.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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